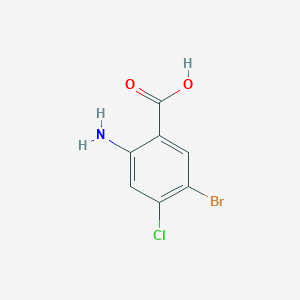

2-Amino-5-bromo-4-chlorobenzoic acid

描述

Overview of Benzoic Acid Derivatives in Synthetic and Medicinal Chemistry

Benzoic acid, a simple aromatic carboxylic acid, and its derivatives are fundamental scaffolds in the world of chemistry. ymerdigital.comwikipedia.org The structure, consisting of a benzene (B151609) ring attached to a carboxyl group, serves as a versatile starting point for synthesizing a vast array of organic molecules. ymerdigital.compreprints.org In synthetic chemistry, these derivatives are crucial intermediates and building blocks for creating more complex substances. preprints.orgresearchgate.net The carboxyl group can undergo various reactions, such as esterification, amidation, and reduction, allowing for the construction of diverse molecular architectures. wikipedia.orgturito.com

In medicinal chemistry, benzoic acid derivatives are indispensable. aozunchem.com They form the core structure of numerous pharmaceutical agents with a wide range of biological activities, including anti-inflammatory, antimicrobial, analgesic, and anticancer properties. ymerdigital.comresearchgate.net For instance, they are key intermediates in the synthesis of drugs like local anesthetics and antihistamines. aozunchem.com Furthermore, due to their antimicrobial properties, benzoic acid and its salts are widely used as preservatives in pharmaceutical formulations, food, and cosmetic products, inhibiting the growth of mold, yeast, and bacteria. aozunchem.comchemicalbook.comijcrt.org

Significance of Halogenated Benzoic Acids as Building Blocks and Precursors

The introduction of halogen atoms—such as fluorine, chlorine, bromine, and iodine—onto the benzoic acid ring dramatically enhances its utility as a chemical building block. mt.com Halogenation modifies the electronic properties of the benzene ring and provides reactive handles for further chemical transformations. acs.org This makes halogenated benzoic acids highly valuable precursors in multi-step syntheses. google.com

The carbon-halogen bond can be selectively cleaved or can participate in various coupling reactions, allowing chemists to introduce new functional groups and build complex molecular frameworks. acs.org This reactivity is fundamental in synthesizing a range of specialized chemicals, including pharmaceuticals, agrochemicals, and dyes. mt.comgoogle.com For example, halogenated benzoic acids are known precursors for quinolonecarboxylic acid derivatives, which have antibacterial activity. google.com The specific position and type of halogen can direct subsequent reactions to a desired location on the aromatic ring, a crucial aspect for creating specific isomers of complex molecules. acs.orgnih.gov

Contextualization of 2-Amino-5-bromo-4-chlorobenzoic acid within this Chemical Class

This compound is a member of the halogenated anthranilic acid family. Anthranilic acid is the common name for 2-aminobenzoic acid. This specific compound is distinguished by the presence of three different substituents on the benzene ring: an amino group (-NH2) at position 2, a bromine atom (-Br) at position 5, and a chlorine atom (-Cl) at position 4, in addition to the defining carboxylic acid group (-COOH).

The combination of these functional groups makes it a highly functionalized and specialized building block. The amino and carboxylic acid groups provide sites for forming amides and esters, while the bromine and chlorine atoms serve as reactive sites for cross-coupling reactions or other substitutions. This trifecta of reactive sites allows for the controlled, stepwise synthesis of highly complex target molecules.

Below are tables detailing the key identifiers and computed properties of this compound. nih.gov

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 50419-88-0 |

| Molecular Formula | C7H5BrClNO2 |

| Synonyms | 5-Bromo-4-chloroanthranilic acid |

| InChI Key | TUDNMLBIHIWVJM-UHFFFAOYSA-N |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 250.48 g/mol |

| Monoisotopic Mass | 248.91922 Da |

| XLogP3 | 2.6 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 1 |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-amino-5-bromo-4-chlorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClNO2/c8-4-1-3(7(11)12)6(10)2-5(4)9/h1-2H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUDNMLBIHIWVJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)Cl)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00599080 | |

| Record name | 2-Amino-5-bromo-4-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00599080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50419-88-0 | |

| Record name | 2-Amino-5-bromo-4-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00599080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, is instrumental in identifying the characteristic vibrational modes of the molecule's functional groups.

The FT-IR spectrum of a compound provides a unique fingerprint based on the absorption of infrared radiation by its molecular bonds. For substituted benzoic acids, the spectrum is complex, with characteristic bands corresponding to the carboxylic acid, amino group, and halogen substituents.

The vibrational assignments for 2-Amino-5-bromo-4-chlorobenzoic acid can be understood by comparing its spectrum with those of similar molecules like 2-amino-5-bromobenzoic acid and 2-amino-4-chlorobenzoic acid. ijtsrd.comicm.edu.pl

-NH2 (Amino) Group Vibrations : The amino group typically exhibits symmetric and asymmetric stretching vibrations. In related aminobenzoic acids, these bands are observed in the 3100-3500 cm⁻¹ range. researchgate.net The N-H bending vibrations are also characteristic.

-COOH (Carboxylic Acid) Group Vibrations : The hydroxyl (-OH) stretching vibration of the carboxylic acid group is usually a broad band in the 2500-3300 cm⁻¹ region due to strong hydrogen bonding. The carbonyl (C=O) stretching vibration is a prominent, sharp band typically found between 1660 and 1710 cm⁻¹. For 2-amino-4-chlorobenzoic acid, this band appears around 1666 cm⁻¹. icm.edu.pl

C-Br and C-Cl (Halogen) Vibrations : The carbon-chlorine (C-Cl) and carbon-bromine (C-Br) stretching vibrations occur at lower frequencies. In molecules like 2-amino-4-chlorobenzoic acid, C-Cl stretching vibrations have been calculated to be in the range of 316-924 cm⁻¹. icm.edu.pl The C-Br stretching vibration is expected at an even lower wavenumber, typically below 600 cm⁻¹.

Table 1: FT-IR Vibrational Assignments for Functional Groups in Substituted Benzoic Acids

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| -NH₂ | Asymmetric & Symmetric Stretch | 3100 - 3500 |

| -COOH | O-H Stretch | 2500 - 3300 (broad) |

| -COOH | C=O Stretch | 1660 - 1710 |

| C-Cl | Stretch | 600 - 800 |

Hydrogen bonding plays a crucial role in the structure of this compound.

Intramolecular Hydrogen Bonding : An intramolecular hydrogen bond is expected to form between the amino group (-NH₂) at position 2 and the carbonyl oxygen of the carboxylic acid group (-COOH) at position 1. This interaction forms a stable six-membered ring structure, which is a common feature in 2-aminobenzoic acid and its derivatives. researchgate.net

Intermolecular Hydrogen Bonding : In the solid state, molecules of this compound are linked by intermolecular hydrogen bonds. The carboxylic acid groups typically form centrosymmetric dimers, where the -OH of one molecule bonds to the C=O of a neighboring molecule. researchgate.net This extensive hydrogen bonding network significantly influences the vibrational frequencies, particularly the broadness of the O-H stretching band and the position of the C=O stretching band in the FT-IR spectrum.

FT-Raman spectroscopy complements FT-IR by providing information on the vibrational modes of non-polar bonds. The experimental FT-Raman spectrum for the related molecule 2-amino-5-bromobenzoic acid has been recorded in the 50–3500 cm⁻¹ region. ijtsrd.com Analysis of the Raman spectrum helps in confirming the assignments made from the FT-IR data and provides additional structural details. For substituted benzoic acids, the aromatic ring vibrations are often strong in the Raman spectrum.

Table 2: FT-Raman Vibrational Assignments for Functional Groups in Substituted Benzoic Acids

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| -NH₂ | N-H Stretch | 3100 - 3500 |

| Aromatic Ring | C-H Stretch | 3000 - 3100 |

| -COOH | C=O Stretch | 1650 - 1700 |

| Aromatic Ring | Ring Breathing/Stretching | 1000 - 1600 |

| C-Cl | Stretch | 600 - 800 |

Fourier Transform Infrared (FT-IR) Spectroscopy Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum provides information about the number of different types of protons and their chemical environments. For this compound, the spectrum is expected to show signals for the protons of the amino group, the carboxylic acid, and the aromatic ring.

Aromatic Protons : The benzene (B151609) ring has two remaining protons. Due to the substitution pattern, these protons are in distinct chemical environments and will appear as two separate signals. Their chemical shifts are influenced by the electron-donating amino group and the electron-withdrawing halogen and carboxylic acid groups. Based on data for similar compounds like 2-amino-5-chlorobenzoic acid, these aromatic protons are expected to resonate in the region of 6.5-8.0 ppm. chegg.com

Amino (-NH₂) Protons : The protons of the amino group typically appear as a broad singlet. Its chemical shift can vary depending on the solvent and concentration.

Carboxylic Acid (-COOH) Proton : The acidic proton of the carboxylic acid group is highly deshielded and usually appears as a broad singlet at a downfield chemical shift, often above 10 ppm. rsc.org

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic C-H | 6.5 - 8.0 | Doublet / Singlet |

| Amino (-NH₂) | Variable (broad) | Singlet (broad) |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-amino-5-bromobenzoic acid |

| 2-amino-4-chlorobenzoic acid |

| 2-amino-5-chlorobenzoic acid |

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a crucial tool for determining the molecular weight and elemental composition of a compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. It is routinely used to determine the molecular weight of compounds in a mixture. For a pure sample of this compound, LC-MS analysis would be used to confirm its molecular weight. The computed molecular weight of this compound is 250.48 g/mol . nih.gov In a typical LC-MS experiment, the compound would first pass through an LC column and then be ionized, commonly by electrospray ionization (ESI). The mass spectrometer would then detect the molecular ion, confirming the expected molecular weight. LC-MS/MS methods have been successfully developed for the quantitative determination of other benzoic acid derivatives in various matrices. nih.gov

Fast Atom Bombardment Mass Spectrometry (FAB-MS) is a soft ionization technique used for producing ions from non-volatile and thermally unstable compounds. creative-proteomics.comwikipedia.org The sample is dissolved in a liquid matrix, such as glycerol, and bombarded with a high-energy beam of neutral atoms, like argon or xenon. wikipedia.org This process causes the sample molecules to be sputtered into the gas phase as ions with minimal fragmentation.

For this compound, FAB-MS would be expected to produce a prominent protonated molecular ion, [M+H]+, and potentially a deprotonated ion, [M-H]-. creative-proteomics.com A key feature in the mass spectrum would be the distinctive isotopic pattern caused by the presence of bromine (isotopes 79Br and 81Br in an approximate 1:1 ratio) and chlorine (isotopes 35Cl and 37Cl in an approximate 3:1 ratio). This isotopic signature provides definitive evidence for the presence of these halogens in the molecule. The technique is particularly well-suited for polar compounds like amino acids and their derivatives. creative-proteomics.comnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of electrons to higher energy orbitals. The resulting spectrum provides information about the electronic structure, particularly conjugated systems.

Anthranilic acid and its derivatives are known to exhibit characteristic absorption bands in the UV region due to π → π* electronic transitions within the benzene ring. acadiau.caresearchgate.net The parent compound, anthranilic acid, typically displays two main absorption bands. acadiau.ca For this compound, the presence of the amino (-NH2), carboxyl (-COOH), chloro (-Cl), and bromo (-Br) substituents on the benzene ring would influence the wavelength and intensity of these absorption maxima. The amino and halogen groups act as auxochromes, which can cause a bathochromic shift (shift to longer wavelengths) and a hyperchromic effect (increase in absorption intensity). The absorption spectrum of anthranilic acid is known to be sensitive to the solvent environment. acadiau.ca In studies of various metal complexes of anthranilic acid, the absorption peak attributed to the π → π* transition was observed around 340 nm and was found to shift upon complexation. nih.gov

X-ray Diffraction (XRD) Studies

While a specific crystal structure for this compound has not been detailed in the searched literature, XRD analysis would provide definitive structural confirmation. For the parent compound, anthranilic acid, X-ray diffraction studies have been performed. The stable form at room temperature has a monoclinic crystal structure belonging to the P21cn space group, with two non-equivalent molecules in the asymmetric unit. royalsocietypublishing.org A similar analysis of this compound would reveal its exact solid-state conformation and intermolecular interactions, such as hydrogen bonding between the carboxylic acid and amino groups of adjacent molecules.

Crystal Structure Determination

Following extensive searches of publicly available scientific databases and literature, no experimental data from single-crystal X-ray diffraction studies for this compound could be located. The determination of the crystal system, space group, unit cell dimensions, and other crystallographic parameters relies on the successful growth of a single crystal of the compound and its subsequent analysis using X-ray diffraction techniques. Without such an experimental study, detailed information regarding the precise three-dimensional arrangement of atoms and molecules in the solid state remains unelucidated.

Computational Chemistry and Theoretical Investigations

Conformational Analysis and Tautomerism Studies

The flexibility of the amino and carboxylic acid groups suggests that 2-Amino-5-bromo-4-chlorobenzoic acid could exist in various conformations. Furthermore, the presence of acidic and basic moieties allows for the possibility of tautomerism.

A comprehensive computational study would typically investigate the relative stabilities of different tautomers and isomers. For this compound, potential tautomeric forms could include zwitterionic structures resulting from proton transfer from the carboxylic acid to the amino group. Isomers would include different rotational orientations (conformers) of the amino and carboxyl groups relative to the benzene (B151609) ring.

Table 1: Hypothetical Tautomers and Isomers of this compound for Investigation

| Tautomer/Isomer | Description | Status of Investigation |

| Canonical Form | The standard neutral form of the molecule. | No data available |

| Zwitterionic Form | Proton transfer from the carboxylic acid to the amino group. | No data available |

| Rotational Isomers | Different spatial arrangements of the -COOH and -NH2 groups. | No data available |

This table is illustrative of the types of structures that would be examined in a typical computational study. No experimental or theoretical data for these forms of this compound has been found.

Potential energy surface (PES) mapping is a crucial computational technique to explore the energy landscape of a molecule. By systematically changing the dihedral angles of the rotatable bonds (e.g., the C-C bond of the carboxyl group and the C-N bond of the amino group), a PES map can identify the lowest energy conformations (stable states) and the energy barriers between them (transition states). Such a study for this compound would reveal its conformational preferences and the flexibility of its functional groups. At present, no PES mapping data for this compound has been published.

Thermodynamic Properties Calculation

Quantum chemical calculations are routinely used to predict the thermodynamic properties of molecules, such as enthalpy of formation, entropy, and Gibbs free energy. These values are fundamental for understanding the stability and reactivity of a compound. For this compound, these calculations would provide a theoretical basis for its energetic characteristics.

Table 2: Commonly Calculated Thermodynamic Properties

| Thermodynamic Property | Description | Status of Calculation for this compound |

| Enthalpy of Formation (ΔHf°) | The change in enthalpy during the formation of one mole of the substance from its constituent elements. | No data available |

| Standard Entropy (S°) | The measure of the randomness or disorder of a system. | No data available |

| Gibbs Free Energy of Formation (ΔGf°) | The maximum reversible work that may be performed by a thermodynamic system at a constant temperature and pressure. | No data available |

This table lists key thermodynamic properties that would be determined in a computational study. No calculated values for this compound are currently available in the literature.

Molecular Dynamics Simulations (if applicable)

Molecular dynamics (MD) simulations could be employed to study the dynamic behavior of this compound, particularly in a solvent environment. These simulations would provide insights into its solvation, intermolecular interactions, and conformational changes over time. No MD simulation studies specifically focusing on this compound have been found.

Quantum Chemical Software and Basis Sets Utilized

While no studies have been performed on this compound, computational investigations of similar aromatic compounds often utilize Density Functional Theory (DFT) methods, such as B3LYP, in conjunction with Pople-style basis sets (e.g., 6-311++G(d,p)) or correlation-consistent basis sets (e.g., aug-cc-pVDZ). Software packages like Gaussian, ORCA, and Spartan are commonly used for these types of calculations. Without specific research on the target molecule, the exact methods and basis sets that would be most appropriate remain a matter of speculation based on best practices for related systems.

Reactivity and Derivatization of 2 Amino 5 Bromo 4 Chlorobenzoic Acid

Reactions at the Carboxylic Acid Group

The carboxylic acid moiety of 2-amino-5-bromo-4-chlorobenzoic acid is a primary site for derivatization, enabling the formation of esters, amides, and acyl halides.

Esterification

The conversion of the carboxylic acid group to an ester is a fundamental reaction for this compound. While specific literature detailing the esterification of this compound is not abundant, the synthesis of its methyl ester, methyl 2-amino-5-bromo-4-chlorobenzoate, is known, and its commercial availability suggests established synthetic protocols.

Standard esterification methods are applicable. For instance, the reaction of this compound with an alcohol, such as methanol, in the presence of an acid catalyst like sulfuric acid or by using reagents like thionyl chloride or trimethylchlorosilane, is expected to yield the corresponding ester. A general method for the esterification of similar amino acids involves reaction with the desired alcohol in the presence of trimethylchlorosilane under mild conditions, typically at room temperature. This approach is compatible with a wide range of amino acids and provides good to excellent yields of the corresponding amino acid ester hydrochlorides. nih.gov

Table 1: Illustrative Esterification of this compound

| Reactant | Reagent/Catalyst | Product |

| This compound | Methanol, Trimethylchlorosilane | Methyl 2-amino-5-bromo-4-chlorobenzoate hydrochloride |

Amide Formation

The carboxylic acid group can readily undergo condensation reactions with primary or secondary amines to form the corresponding amides. This transformation can be achieved by first converting the carboxylic acid to a more reactive species, such as an acyl chloride, or by using coupling agents. A one-pot synthesis of amides from carboxylic acids has been developed using thionyl chloride and triethylamine (B128534) in dichloromethane, which is effective even for sterically hindered amines and N-protected α-amino acids with almost complete retention of stereochemical integrity. rsc.org

A patent describes the preparation of 2-amino-5-bromobenzamide (B60110) derivatives, indicating that the formation of amides from related structures is a well-established process in organic synthesis. google.com For example, reacting this compound with an amine in the presence of a suitable coupling agent would be a standard approach to synthesize the corresponding amide derivative.

Table 2: Representative Amide Formation from this compound

| Reactant 1 | Reactant 2 | Reagents | Product |

| This compound | Diethylamine | Thionyl chloride, Triethylamine | N,N-diethyl-2-amino-5-bromo-4-chlorobenzamide |

Formation of Acyl Halides

The carboxylic acid can be converted to the more reactive acyl halide, typically an acyl chloride, which serves as a versatile intermediate for the synthesis of esters and amides. A common reagent for this transformation is thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF).

A preparation of 5-bromo-2-chloro-4'-ethoxy benzophenone (B1666685) involves the initial step of refluxing 5-bromo-2-chlorobenzoic acid with thionyl chloride, using DMF as a catalyst, to form 5-bromo-2-chlorobenzoyl chloride. google.com Given the structural similarity, this method is directly applicable to this compound, although protection of the amino group may be necessary in some cases to prevent unwanted side reactions.

Table 3: Formation of Acyl Chloride from a Structurally Similar Compound

| Reactant | Reagent/Catalyst | Product |

| 5-Bromo-2-chlorobenzoic acid | Thionyl chloride, DMF | 5-Bromo-2-chlorobenzoyl chloride |

Reactions at the Amino Group

The amino group of this compound is nucleophilic and can undergo reactions such as acylation and diazotization.

Acylation

The amino group can be acylated by reacting it with acylating agents like acyl chlorides or acid anhydrides to form N-acyl derivatives. This reaction is often carried out in the presence of a base to neutralize the acid byproduct. A patented method describes the direct acylation of aminobenzoic acids by reacting a mixed anhydride (B1165640) of an N-acylamino acid with an aminobenzoic acid. google.com This process can be catalyzed by a strong inorganic or organic acid. This demonstrates a feasible route for the N-acylation of this compound to produce various amide derivatives.

Table 4: General Acylation Reaction of the Amino Group

| Reactant | Acylating Agent | Product |

| This compound | Acetyl chloride | 2-Acetamido-5-bromo-4-chlorobenzoic acid |

Diazotization Reactions

The primary aromatic amino group of this compound can be converted into a diazonium salt by treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid at low temperatures (0-5 °C). The resulting diazonium salt is a versatile intermediate that can undergo a variety of subsequent reactions.

A Chinese patent details a process where 5-bromo-2-aminobenzoic acid derivatives are subjected to diazotization followed by a chlorination step (a Sandmeyer-type reaction) to replace the amino group with a chlorine atom. google.comepo.org This highlights the utility of the diazotization of this class of compounds. The diazonium salt of this compound can be expected to undergo similar Sandmeyer reactions, where the diazonium group is replaced by various substituents such as -Cl, -Br, -CN, or -OH, using the appropriate copper(I) salt. scirp.orgscirp.orgresearchgate.net

Table 5: Illustrative Diazotization and Subsequent Sandmeyer Reaction

| Reactant | Reagents (Step 1: Diazotization) | Intermediate | Reagents (Step 2: Sandmeyer) | Final Product |

| This compound | Sodium nitrite, Hydrochloric acid (aq), 0-5 °C | 5-Bromo-4-chloro-2-carboxybenzenediazonium chloride | Copper(I) bromide | 2,5-Dibromo-4-chlorobenzoic acid |

Formation of Schiff Bases

The presence of a primary amino group on the aromatic ring of this compound allows for its facile conversion into Schiff bases (or imines). This condensation reaction typically involves reacting the amino acid with an aldehyde or a ketone, usually under reflux in an alcoholic solvent. The reaction is often catalyzed by a few drops of a weak acid, such as glacial acetic acid.

The general mechanism involves the nucleophilic attack of the amino group on the carbonyl carbon of the aldehyde or ketone, followed by a dehydration step to yield the imine. Schiff bases derived from anthranilic acid analogues are significant as they are considered "privileged ligands" capable of coordinating with various metal ions to form stable metal complexes. sjctni.edu

For instance, the reaction of this compound with a substituted aldehyde, such as 3-ethoxysalicylaldehyde, would be expected to proceed as follows to form the corresponding Schiff base. sjctni.edu This reaction underscores a fundamental reactivity pattern of the amino group, enabling the synthesis of complex multidentate ligands. sjctni.eduresearchgate.net

Table 1: Illustrative Schiff Base Formation

| Reactant 1 | Reactant 2 | Product |

|---|

Reactions Involving Halogen Substituents

The two halogen atoms, bromine and chlorine, attached to the aromatic ring of this compound are key sites for further molecular elaboration through substitution and coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

While aryl halides are generally resistant to nucleophilic substitution, the reaction can occur if the aromatic ring is substituted with strong electron-withdrawing groups. libretexts.orglibretexts.org In nucleophilic aromatic substitution (SNAr), a nucleophile replaces a leaving group on the aromatic ring. The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgmasterorganicchemistry.com

For SNAr to occur, the electron-withdrawing group must be positioned ortho or para to the leaving group to effectively stabilize the negative charge of the intermediate. libretexts.org In this compound, the carboxylic acid group is a deactivating, meta-directing group for electrophilic substitution but an activating group for nucleophilic substitution. The relative positions of the halogens to the carboxylic acid and amino groups influence their reactivity as leaving groups.

The typical reactivity order for halogens as leaving groups in SNAr reactions is F > Cl > Br > I. masterorganicchemistry.comyoutube.com This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by a more electronegative halogen that increases the electrophilicity of the carbon atom to which it is attached. youtube.com

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Stille)

Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they represent a primary method for modifying aryl halides. nih.gov These reactions typically employ a transition metal catalyst, most commonly palladium. nih.govyoutube.com The differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds in this compound allows for selective functionalization. The C-Br bond is generally more reactive and will typically undergo oxidative addition to the palladium(0) catalyst under milder conditions than the more robust C-Cl bond. uwindsor.ca

This selective reactivity enables the stepwise introduction of different substituents at the bromine and chlorine positions. For example, a Suzuki-Miyaura coupling could be performed selectively at the C-Br position, followed by a subsequent coupling reaction at the C-Cl position under more forcing conditions.

The general catalytic cycle for palladium-catalyzed cross-coupling reactions (like Suzuki-Miyaura, Stille, and Heck) involves three key steps: nih.govyoutube.com

Oxidative Addition : The palladium(0) catalyst inserts into the aryl-halide bond (Ar-X), forming a palladium(II) intermediate (Ar-Pd-X). This is often the rate-limiting step.

Transmetalation (for Suzuki and Stille) : An organometallic nucleophile (e.g., organoboron in Suzuki, organotin in Stille) transfers its organic group to the palladium(II) complex, displacing the halide.

Reductive Elimination : The two organic groups on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the palladium(0) catalyst. youtube.com

Table 2: Overview of Common Cross-Coupling Reactions

| Reaction Name | Nucleophile | Key Features |

|---|---|---|

| Suzuki-Miyaura | Organoboron compound (R-B(OH)₂) | Mild conditions, high functional group tolerance, commercially available reagents. uwindsor.ca |

| Stille | Organotin compound (R-SnBu₃) | Tolerant of a wide variety of functional groups, but tin reagents are toxic. uwindsor.caresearchgate.net |

A significant advantage of modern cross-coupling reactions is their high degree of functional group tolerance. nih.gov This means that the reactions can be carried out on complex molecules containing various functional groups without the need for protecting groups. For this compound, the presence of the amino (-NH₂) and carboxylic acid (-COOH) groups necessitates reaction conditions that will not affect them.

The development of sophisticated ligands for the palladium catalyst has been crucial in achieving this tolerance. rsc.org These ligands modulate the reactivity of the metal center, allowing the desired C-C bond formation to occur under mild conditions (e.g., using weaker bases like K₂CO₃ or K₃PO₄) that are compatible with the acidic proton of the carboxylic acid and the basicity of the amino group. nih.govbris.ac.uk This compatibility is essential for the efficient and clean synthesis of complex derivatives, making these methods highly valuable in pharmaceutical and materials science research. bris.ac.uk

Formation of Heterocyclic Compounds

Derivatives of anthranilic acid are well-established precursors for the synthesis of a wide range of heterocyclic compounds. nih.gov The ortho-disposed amino and carboxylic acid groups in this compound can participate in cyclization reactions to form fused heterocyclic systems, such as quinazolinones. nih.gov

Furthermore, the halogen substituents can be utilized in intramolecular reactions to construct heterocyclic rings. For example, after coupling a suitable group at the bromine position, an intramolecular cyclization involving the amino group could lead to the formation of benzofuran (B130515) or other heterocyclic structures. sciepub.com The amino group can also react with various reagents to build heterocyclic rings onto the existing benzene (B151609) core. For instance, reaction with chloroacetyl chloride followed by treatment with thiourea (B124793) is a known route to synthesize aminothiazole derivatives. ijcmas.com This versatility makes this compound a valuable building block for creating diverse and complex heterocyclic molecules with potential biological activities. uobaghdad.edu.iq

Quinazolinone Derivatives

The synthesis of quinazolinones is a hallmark reaction of anthranilic acids. This compound serves as a valuable precursor for the preparation of highly substituted quinazolinone derivatives. These reactions typically involve the condensation of the anthranilic acid with a one-carbon synthon, such as formamide (B127407) or orthoformates, to construct the pyrimidinone ring of the quinazolinone system.

One common method involves heating the parent aminobenzoic acid with formamide. For instance, reacting 2-amino-5-bromobenzoic acid with formamide at elevated temperatures (e.g., 130 °C) yields 6-bromoquinazolin-4(3H)-one in high yield. nih.gov This reaction proceeds through the initial formation of an N-formyl intermediate, which then undergoes intramolecular cyclization and dehydration.

A more versatile approach allows for the introduction of various substituents at the N-3 position of the quinazolinone ring. This can be achieved by a one-pot reaction of the aminobenzoic acid with an orthoformate (like triethyl orthoformate) and a primary amine. nih.gov In this process, the primary amine and the amino group of the benzoic acid act as nucleophiles. The reaction, often catalyzed by a small amount of iodine, proceeds at reflux in a solvent such as ethanol. nih.gov This methodology allows for the synthesis of a diverse library of N-3 substituted quinazolinones.

Table 1: Synthesis of 3-Substituted-6-bromoquinazolin-4(3H)-one Derivatives

This table illustrates the synthesis of various quinazolinone derivatives starting from 2-amino-5-bromobenzoic acid, triethyl orthoformate, and different primary amines. The conditions are representative of the general reactivity of the 2-aminobenzoic acid scaffold.

| Entry | Primary Amine | Product | Reaction Conditions |

| 1 | Phenylmethanamine | 3-Benzyl-6-bromoquinazolin-4(3H)-one | Anhydrous ethanol, I₂ (cat.), reflux, 6 h |

| 2 | Aniline | 6-Bromo-3-phenylquinazolin-4(3H)-one | Anhydrous ethanol, I₂ (cat.), reflux |

| 3 | 4-Methylaniline | 6-Bromo-3-(p-tolyl)quinazolin-4(3H)-one | Anhydrous ethanol, I₂ (cat.), reflux |

| 4 | 4-Methoxyaniline | 6-Bromo-3-(4-methoxyphenyl)quinazolin-4(3H)-one | Anhydrous ethanol, I₂ (cat.), reflux |

Other Nitrogen-Containing Heterocycles

The versatile functional groups of this compound enable its use as a scaffold for synthesizing a variety of other nitrogen-containing heterocycles beyond quinazolinones. These heterocycles are of significant interest in medicinal chemistry and materials science. msesupplies.com

Benzothiazoles: The amino group can be utilized to construct a thiazole (B1198619) ring fused to the benzene core, forming a benzothiazole (B30560). A general method for this transformation involves reacting an aminobenzoic acid derivative with potassium thiocyanate (B1210189) (KSCN) in acetic acid, followed by the addition of bromine. nih.gov The reaction proceeds through the formation of a thiourea intermediate, which is then oxidatively cyclized by bromine to form the 2-aminobenzothiazole (B30445) ring system. Applying this to this compound would be expected to yield derivatives of 2-amino-6-bromo-5-chlorobenzo[d]thiazole-7-carboxylic acid.

Triazoles and Oxadiazoles: Further derivatization can lead to other heterocyclic systems. For example, the carboxylic acid function can be converted to a hydrazide by reacting with hydrazine (B178648) hydrate. This hydrazide intermediate is a key building block. Reacting the hydrazide with carbon disulfide in the presence of a base can yield an oxadiazole-thiol derivative. uobaghdad.edu.iq Alternatively, treatment of the hydrazide with a thiosemicarbazide (B42300) followed by base-catalyzed cyclization can lead to the formation of a triazole-thiol ring. uobaghdad.edu.iq While these specific examples start from a related benzothiazole core, the chemical principles are directly applicable to derivatives of this compound.

Preparation of Functionalized Derivatives for Specific Applications

The functional groups of this compound can be chemically modified to prepare derivatives for specific, high-value applications, such as intermediates for pharmaceuticals. A key transformation is the replacement of the amino group with other functionalities via diazotization reactions.

A notable application is in the synthesis of precursors for antidiabetic drugs. The related compound, 5-bromo-2-chlorobenzoic acid, is a crucial starting material for the synthesis of SGLT2 inhibitors like Dapagliflozin and Empagliflozin. google.comepo.org This intermediate can be prepared from a 5-bromo-2-aminobenzoic acid derivative. The process involves a two-step sequence:

Diazotization and Chlorination: The primary amino group is converted into a diazonium salt using a nitrite source (e.g., sodium nitrite) in the presence of a strong acid. The resulting diazonium group is then replaced by a chlorine atom, often using a copper(I) chloride catalyst in a Sandmeyer-type reaction.

Hydrolysis: If the starting material is an ester of the aminobenzoic acid (used to protect the carboxylic acid), the final step is the hydrolysis of the ester group to yield the desired 5-bromo-2-chlorobenzoic acid. google.comepo.org

This synthetic route highlights the utility of the amino group as a handle that can be strategically replaced to achieve a desired substitution pattern on the aromatic ring, yielding functionalized derivatives for targeted applications.

Table 2: Representative Synthesis of 5-bromo-2-chlorobenzoic acid

This table outlines the synthetic steps to convert a 5-bromo-2-aminobenzoic acid ester into 5-bromo-2-chlorobenzoic acid, a key pharmaceutical intermediate. google.com

| Step | Reaction | Key Reagents | Purpose |

| 1 | Diazotization & Chlorination | Sodium nitrite, Hydrochloric acid, Copper catalyst | Converts the -NH₂ group into a diazonium salt, which is subsequently replaced by a -Cl group. |

| 2 | Hydrolysis | Sodium hydroxide, followed by acid | Cleaves the ester protecting group to reveal the final carboxylic acid product. |

Applications in Advanced Organic Synthesis

Building Block for Complex Molecules

2-Amino-5-bromo-4-chlorobenzoic acid serves as a fundamental building block for the synthesis of elaborate molecular architectures, particularly heterocyclic systems. As a substituted anthranilic acid, its adjacent amino and carboxylic acid groups provide convenient handles for cyclization reactions, allowing for the construction of fused ring systems.

One of the most significant applications is in the synthesis of quinazolines and quinazolinones. These bicyclic heterocyclic scaffolds are central to a vast number of biologically active compounds. The synthesis typically involves the reaction of the anthranilic acid derivative with a one-carbon source, such as formamide (B127407) or formic acid, to form the pyrimidine (B1678525) ring fused to the existing benzene (B151609) ring. The specific halogen substituents on the this compound molecule become integral features of the final quinazolinone, influencing its chemical properties and biological activity. This approach is fundamental in creating libraries of substituted quinazolines for drug discovery programs. scielo.brmdpi.comresearchgate.net

The reactivity of the molecule allows for its incorporation into a range of multi-step syntheses, leading to compounds with significant structural complexity.

| Target Molecular Scaffold | Synthetic Utility of this compound |

| Quinazolinones | Serves as a direct precursor where the amino and carboxyl groups react to form the core heterocyclic structure. |

| Fused Heterocycles | The reactive sites allow for annulation reactions to build additional rings onto the quinazolinone core. nih.gov |

| Substituted Anilides | The amino group can be acylated to form complex anilides, which are themselves important intermediates or final products. nih.gov |

Precursor in Medicinal Chemistry

The true value of this compound as a synthetic intermediate is most evident in its role as a precursor for a wide array of therapeutic agents. The anthranilic acid core is a well-established "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets, making it an excellent starting point for drug design. nih.govresearchgate.netijpsjournal.com The specific halogenation pattern of this compound further enhances its utility, providing chemists with a tool to fine-tune the pharmacokinetic and pharmacodynamic properties of the final drug candidates. mdpi.com

Anticoccidial Drugs (e.g., Halofuginone intermediates)

Substituted quinazolinones are the core structural motif of the potent anticoccidial drug Halofuginone. This drug is widely used in veterinary medicine to control coccidiosis in poultry. The synthesis of Halofuginone and its analogs relies on the construction of a specific 7-bromo-6-chloroquinazolin-4(3H)-one intermediate. nih.govnih.gov

While synthetic routes can vary, a common strategy involves the cyclization of a correspondingly substituted anthranilic acid. This compound serves as a key precursor for the isomeric 6-bromo-7-chloroquinazolin-4(3H)-one scaffold. The general synthetic principle involves heating the anthranilic acid with a reagent like formamide, which facilitates the ring closure to form the quinazolinone core that is central to this class of drugs. nih.gov Halofuginone itself functions by inhibiting a specific enzyme, prolyl-tRNA synthetase, a mode of action discovered long after its synthesis. researchgate.net

Antidiabetic Drugs (e.g., SGLT2 inhibitors)

A critical application of anthranilic acid derivatives is in the synthesis of modern antidiabetic drugs, specifically the Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors. A key intermediate in the industrial synthesis of several SGLT2 inhibitors, including Dapagliflozin and Empagliflozin, is 5-bromo-2-chlorobenzoic acid. google.comepo.org

This compound can serve as a precursor to related key intermediates required for this class of drugs. For example, the key intermediate 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid is used to manufacture a family of promising SGLT2 inhibitors. researchgate.net This intermediate can be prepared from an amino-substituted precursor via a Sandmeyer reaction, where the amino group is chemically transformed into a chloro group. researchgate.net This well-established reaction involves diazotization of the amino group followed by displacement with a chloride ion, demonstrating the utility of the amino functionality as a synthetic handle for introducing other atoms.

Synthetic Utility in SGLT2 Inhibitor Synthesis

| Starting Material | Key Transformation | Resulting Intermediate Class |

| This compound | Sandmeyer Reaction (Diazotization) | Dichloro-substituted benzoic acids |

Anticancer Agents

The quinazoline (B50416) scaffold, readily synthesized from this compound, is a cornerstone in the development of modern anticancer therapies. mdpi.comresearchgate.netresearchgate.net Many targeted cancer drugs are kinase inhibitors, and the 4-aminoquinazoline structure has proven to be an exceptionally effective framework for this purpose.

Derivatives of this compound can be used to synthesize a wide range of heterocyclic compounds that have shown significant cytotoxic activity against various human tumor cell lines. nih.govnih.govmdpi.com For instance, substituted anthranilic acids have been identified as inhibitors of the Far Upstream Element (FUSE) Binding Protein 1 (FUBP1), which leads to a decrease in the expression of the c-Myc oncogene. nih.gov The ability to generate large libraries of related compounds from precursors like this compound allows researchers to perform extensive structure-activity relationship (SAR) studies to optimize potency and selectivity against cancer cells. nih.govnih.gov

Anti-biofilm Agents

Bacterial biofilms are a major challenge in medicine as they confer significant resistance to conventional antibiotics. One novel strategy to combat this is to disrupt the cell-to-cell communication systems bacteria use to coordinate biofilm formation, a process known as quorum sensing (QS).

In the pathogenic bacterium Pseudomonas aeruginosa, the Pseudomonas quinolone signal (PQS) is a key component of its QS system. Halogenated anthranilic acid derivatives have been identified as effective inhibitors of PQS biosynthesis. nih.gov By using this compound as a building block, researchers have synthesized hybrid molecules, such as those incorporating 1,3,4-oxadiazole (B1194373) and quinoline (B57606) scaffolds, that demonstrate potent anti-biofilm activity. nih.govbohrium.comresearchgate.netpreprints.org These agents can reduce the formation of biofilms and inhibit the production of virulence factors like pyocyanin, offering a promising alternative to traditional antibiotics. bohrium.com

Potential as Pharmacophores and Scaffolds

In drug discovery, a pharmacophore is the essential three-dimensional arrangement of atoms or functional groups responsible for a molecule's biological activity. A scaffold is the core structure of a molecule to which various functional groups are attached to create a library of new compounds. This compound and the broader class of anthranilic acids are considered privileged pharmacophores and scaffolds. nih.govresearchgate.netijpsjournal.com

The presence of both a hydrogen bond donor (amino group) and a hydrogen bond acceptor (carboxylic acid), combined with a rigid phenyl ring, provides a robust framework for binding to biological targets like enzymes and receptors. The specific bromine and chlorine atoms contribute to the molecule's lipophilicity and can form specific halogen bonds with protein targets, potentially increasing binding affinity and selectivity. The ability to easily modify the amino and carboxyl groups allows for the systematic exploration of chemical space, making this scaffold highly valuable for developing lead compounds in drug discovery campaigns. nih.govmdpi.com

Synthesis of Agrochemicals

This compound and its structural isomers are important intermediates in the agrochemical industry. While related compounds are key precursors for the synthesis of the widely used insecticide chlorantraniliprole, this specific molecule serves as a building block for other classes of bioactive compounds, including quinazoline derivatives that have been investigated for their potential applications in crop protection.

Coordination Complexes

The this compound molecule possesses two potential coordination sites: the nitrogen atom of the amino group and the oxygen atoms of the carboxylate group. This structure allows it to act as a bidentate ligand, chelating to metal ions to form stable coordination complexes. Although specific research on the coordination complexes of this particular molecule is not widely reported, amino acids and their derivatives are well-known for their ability to form complexes with a variety of transition metals.

Materials Science Applications

Currently, there are no well-documented applications of this compound or its direct derivatives in the field of materials science based on available literature. Its utility is primarily concentrated in the synthesis of discrete, biologically active small molecules.

Patent Landscape and Intellectual Property

Analysis of Patent Literature for Synthesis and Applications

A thorough review of patent literature indicates that 2-Amino-5-bromo-4-chlorobenzoic acid is a valuable precursor in the synthesis of complex heterocyclic compounds. The patents primarily focus on the final products derived from this intermediate, with the synthesis of the acid itself often being a necessary but not the central inventive step.

While patents explicitly claiming the synthesis of this compound as the primary invention are not prominently featured in the public domain, its preparation is described within the context of synthesizing other patented molecules. One notable example is found in the synthesis of substituted azadibenzocyclooctyne compounds, which are utilized in metal-free click reactions.

A European patent (EP 3004062 B1) details a synthetic sequence where this compound serves as a crucial starting material. The process involves the diazotization of the amino group, followed by a Sandmeyer-type reaction to introduce an iodo group, leading to the formation of 5-bromo-4-chloro-2-iodobenzoic acid. This intermediate is then further elaborated to construct the complex cyclooctyne framework.

Table 1: Patented Synthetic Route Utilizing this compound

| Step | Reactant(s) | Reagent(s) | Product | Patent Reference |

| 1 | This compound | Sodium nitrite (B80452), Sulfuric acid | Diazonium salt intermediate | EP 3004062 B1 |

| 2 | Diazonium salt intermediate | Potassium iodide | 5-bromo-4-chloro-2-iodobenzoic acid | EP 3004062 B1 |

It is important to note that the patent's primary claim is on the final azadibenzocyclooctyne compounds and their applications, not on the synthesis of the this compound intermediate itself.

The utility of this compound is most evident in the patented applications of the molecules derived from it. These applications span both the pharmaceutical and potentially the agrochemical sectors.

In the pharmaceutical industry , this compound is a key building block for the synthesis of kinase inhibitors. A World Intellectual Property Organization patent (WO2005054237A1) describes the use of this compound in the preparation of 1H-imidazoquinoline derivatives, which are investigated for their potential as protein kinase inhibitors in the treatment of various diseases. Similarly, a European patent (EP2238119B1) mentions the compound in the context of preparing quinazoline (B50416) derivatives for therapeutic use. These patents highlight the importance of the specific substitution pattern of this compound in achieving the desired biological activity of the final drug candidates.

While direct patented applications in the agrochemical industry are less explicitly detailed in readily available patent literature, the structural motifs present in this compound are found in some classes of herbicides and pesticides. Anthranilic acid derivatives are known to be precursors for various agrochemicals. The specific combination of bromo and chloro substituents on the aromatic ring could be leveraged to develop new active ingredients with specific target profiles. However, at present, the patent landscape is more heavily weighted towards its pharmaceutical applications.

Table 2: Patented Applications of Derivatives of this compound

| Application Area | Target Molecule Class | Therapeutic/Use Target | Patent Reference |

| Pharmaceutical | 1H-Imidazoquinoline derivatives | Protein Kinase Inhibitors | WO2005054237A1 |

| Pharmaceutical | Quinazoline derivatives | Therapeutic uses | EP2238119B1 |

| Pharmaceutical | Azadibenzocyclooctyne compounds | Metal-free click reactions (bioconjugation) | EP 3004062 B1 |

Freedom to Operate Considerations for Research and Development

"Freedom to operate" (FTO) refers to the ability to proceed with a research, development, or commercial activity without infringing upon the valid intellectual property rights of others. For researchers and companies working with this compound, a thorough FTO analysis is crucial.

The primary consideration for FTO revolves around the intended use of the compound. While the synthesis of this compound itself may not be heavily patented, its use as an intermediate to produce compounds claimed in existing patents would constitute infringement.

For instance, synthesizing 1H-imidazoquinoline derivatives for use as protein kinase inhibitors, following the methodologies outlined in patent WO2005054237A1, would require a license from the patent holder. Similarly, the commercial production and sale of azadibenzocyclooctyne compounds derived from this compound for use in click chemistry, as described in EP 3004062 B1, would also be restricted by the patent.

An FTO analysis would involve:

Patent Searching: A comprehensive search of patent databases to identify all patents that claim the synthesis of, or the use of, this compound for a specific application.

Claim Analysis: A detailed legal and technical analysis of the claims of the identified patents to determine their scope and whether a proposed product or process would fall within that scope.

Validity Assessment: An evaluation of the validity of the potentially blocking patents. A patent may be found to be invalid on grounds such as lack of novelty or obviousness.

Geographic Scope: Determining the jurisdictions in which the relevant patents are in force, as patent rights are territorial.

For entities looking to commercialize products derived from this compound, navigating the existing patent landscape is a critical step. This may involve designing around existing patents, seeking licenses from patent holders, or challenging the validity of patents. Given the compound's role as a key intermediate, any new synthetic route to a novel and non-obvious final product would likely be patentable, provided it meets the other criteria for patentability.

Future Research Directions

Exploration of Novel Derivatization Strategies

The structural backbone of 2-Amino-5-bromo-4-chlorobenzoic acid, featuring amino, carboxyl, and halogen functional groups, presents a versatile scaffold for the synthesis of a wide array of novel derivatives. Future research should systematically explore derivatization reactions to generate new chemical entities with enhanced properties. Strategies could involve leveraging the amino and carboxylic acid groups to synthesize various heterocyclic systems and other functionalized molecules.

Key areas for exploration include:

Amide and Ester Formation: The carboxyl group can be converted into esters and amides, while the amino group can undergo acylation to form amides. nih.gov These reactions can introduce diverse functionalities and modulate the compound's physicochemical properties.

Heterocycle Synthesis: The bifunctional nature of the molecule makes it an ideal precursor for synthesizing heterocyclic compounds such as quinoxalines, triazoles, pyrimidines, and oxadiazoles. nih.govnih.gov These heterocyclic moieties are prevalent in many biologically active molecules.

Schiff Base Formation: The amino group can react with various aldehydes to form Schiff bases, which are valuable intermediates and have been shown to possess a range of biological activities. nih.gov

Cross-Coupling Reactions: The bromine atom on the aromatic ring is amenable to various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of new carbon-carbon and carbon-heteroatom bonds. This would enable the creation of complex molecular architectures that are otherwise difficult to access.

Advanced Computational Modeling for Structure-Activity Relationship (SAR) Studies

To guide the rational design of new derivatives with targeted biological activities, advanced computational modeling techniques are indispensable. Future research should employ these methods to build robust Structure-Activity Relationship (SAR) models.

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to calculate the optimized molecular geometry, vibrational frequencies, and electronic properties (e.g., HOMO-LUMO energies, molecular electrostatic potential) of this compound and its derivatives. researchgate.net These calculations provide fundamental insights into the molecule's reactivity and intermolecular interactions.

Molecular Docking: For derivatives designed as enzyme inhibitors or receptor ligands, molecular docking simulations can predict the preferred binding modes and affinities within the active site of a target protein. nih.govnih.gov This approach can help prioritize which derivatives to synthesize and test, saving time and resources. For instance, modeling studies on similar benzoic acid derivatives have elucidated the binding preferences for enzymes like aldo-keto reductase family 1 member C3 (AKR1C3), revealing how specific structural features contribute to selectivity. nih.gov

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies can be performed to establish a quantitative correlation between the structural properties of a series of derivatives and their observed biological activity. nih.gov These models are valuable for predicting the activity of unsynthesized compounds and for identifying the key structural features that govern biological response.

Development of Sustainable and Environmentally Benign Synthetic Methods

The chemical industry is increasingly shifting towards green and sustainable manufacturing processes to minimize environmental impact. researchgate.netmdpi.com Traditional synthetic routes for aminobenzoic acids often rely on petroleum-derived precursors and can involve harsh reaction conditions. mdpi.com

Future research should focus on developing more environmentally benign methods for the synthesis of this compound. Potential avenues include:

Biocatalysis: Exploring enzymatic pathways for the synthesis of aminobenzoic acids could offer a sustainable alternative to chemical methods. The shikimate pathway is the natural route for the biosynthesis of some aminobenzoic acids, such as p-aminobenzoic acid (PABA). mdpi.comgoogle.com Research could investigate the engineering of microorganisms or the use of isolated enzymes to produce the core aminobenzoic acid structure from renewable feedstocks like glucose. mdpi.com

Chemoenzymatic Synthesis: A hybrid approach combining chemical synthesis with enzymatic steps could be developed. For instance, a biosynthetic method could be used to produce a precursor molecule, which is then chemically modified (e.g., through halogenation) to yield the final product.

Green Chemistry Principles: Applying green chemistry principles to existing chemical syntheses could involve using safer solvents, reducing the number of synthetic steps, and utilizing catalytic reagents instead of stoichiometric ones to improve atom economy and reduce waste.

Investigation of Untapped Biological Activities and Mechanisms of Action

While derivatives of aminobenzoic acids are known to have various applications, the full biological potential of this compound itself remains largely unexplored. A systematic investigation into its biological activities could uncover new therapeutic applications.

Anticancer Activity: Structurally related compounds, such as 2-amino-3-chlorobenzoic acid produced by Streptomyces coelicolor, have demonstrated anticancer properties, targeting pathways like PI3K/AKT. mdpi.com Future studies should screen this compound and its derivatives against a panel of cancer cell lines to assess their cytotoxic and antiproliferative effects and elucidate their mechanisms of action.

Antimicrobial Properties: Given that many novel antibiotics are derived from microbial sources, and that some aminobenzoic acid analogs show antimicrobial potential, this compound should be evaluated for its activity against a broad spectrum of pathogenic bacteria and fungi. mdpi.com

Enzyme Inhibition: The compound could be screened for inhibitory activity against various enzymes implicated in disease, such as kinases, proteases, or reductases. For example, some benzoic acid derivatives are known to be potent HIV fusion inhibitors targeting the gp41 protein. nih.gov

Receptor Modulation: Esters derived from 4-amino-5-chloro-2-methoxybenzoic acid have been identified as potent agonists and antagonists for 5-HT4 receptors, suggesting that derivatives of this compound could also interact with important neurological targets. nih.gov

Scale-Up and Industrial Optimization of Synthesis

For this compound to be a viable intermediate for industrial applications, a robust, scalable, and cost-effective synthetic process is essential. Research in this area should focus on translating laboratory-scale procedures to industrial production.

Key challenges and research directions include:

Process Development and Optimization: Each step of the synthesis, from starting materials to final product, must be optimized for yield, purity, and efficiency on a large scale. This includes optimizing reaction conditions (temperature, pressure, catalysts) and work-up procedures. thieme-connect.com

Impurity Profiling and Control: In large-scale synthesis, the formation of by-products and impurities must be carefully controlled. For instance, during bromination, the formation of di-brominated impurities can be a significant issue that needs to be minimized through careful control of reagents and conditions. thieme-connect.com

Safety and Hazard Analysis: A thorough evaluation of the process safety is required for industrial scale-up. This includes assessing the hazards associated with reagents (e.g., corrosive acid chlorides, energetic diazonium salts) and developing safe handling protocols. epo.org

Alternative Routes: Investigating alternative synthetic routes, such as those that avoid hazardous reagents like butyl lithium or inefficient oxidation steps, is crucial for developing a process suitable for industrial production. researchgate.netepo.org

常见问题

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Amino-5-bromo-4-chlorobenzoic acid, and what analytical techniques are critical for structural confirmation?

- Methodology : Halogenation of aminobenzoic acid precursors (e.g., bromination/chlorination via electrophilic substitution) followed by purification using column chromatography. Structural confirmation requires a combination of NMR (¹H/¹³C) to identify substituent positions, FT-IR for functional group analysis, and mass spectrometry for molecular weight verification. X-ray crystallography (using SHELXL ) may resolve ambiguities in regiochemistry.

Q. How should solubility and stability be optimized for this compound in aqueous or organic solvents?

- Methodology : Test solubility in polar aprotic solvents (e.g., DMSO, methanol) and buffer systems (pH 4–7) via UV-Vis spectroscopy. Stability studies under inert atmospheres (N₂/Ar) at –20°C are recommended to prevent decomposition, as halogenated aromatics are prone to photodegradation .

Advanced Research Questions

Q. How can discrepancies in reported physical properties (e.g., melting points, pKa) be resolved across studies?

- Methodology : Reproduce synthesis under controlled conditions (e.g., anhydrous environment) and validate purity via HPLC (>98% by area normalization). Use differential scanning calorimetry (DSC) for precise melting point determination. Discrepancies may arise from polymorphic forms or residual solvents, requiring thermogravimetric analysis (TGA) .

Q. What strategies are effective for resolving structural ambiguities in halogen-rich aminobenzoic acids using crystallography?

- Methodology : Optimize SHELXL refinement parameters (e.g., anisotropic displacement for heavy atoms like Br/Cl). Address disorder in crystal lattices by collecting high-resolution data (≤1.0 Å) at low temperatures (100 K). Compare experimental data with DFT-computed structural models .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate bioactivity in derivatives of this compound?

- Methodology : Synthesize analogs with varying halogen positions (e.g., 4-fluoro vs. 5-bromo) and assess activity in enzymatic assays (e.g., kinase inhibition). Use molecular docking (AutoDock Vina) to correlate substituent effects with binding affinities. Prioritize derivatives with logP <3 for pharmacokinetic screening .

Technical Challenges & Solutions

Q. What are the challenges in achieving regioselective halogenation during synthesis?

- Methodology : Use directing groups (e.g., –NH₂) to control bromination/chlorination positions. Monitor reaction progress via TLC and adjust Lewis acid catalysts (e.g., FeCl₃ vs. AlCl₃) to minimize side products. Computational modeling (Gaussian) predicts electronic effects on reactivity .

Q. How can degradation products be characterized during long-term stability studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。